molecular formula C17H22N4O2 B6444010 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549033-70-5

2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6444010
CAS No.: 2549033-70-5
M. Wt: 314.4 g/mol
InChI Key: RGJNZJVWGKUPQO-UHFFFAOYSA-N
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Description

2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety linked to an oxazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole derivative, followed by the formation of the piperidine intermediate. The final step involves the coupling of the piperidine intermediate with the pyrazine ring under specific reaction conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
  • **2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)benzene

Uniqueness

What sets 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine apart from similar compounds is its specific substitution pattern and the presence of both the oxazole and pyrazine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-cyclopropyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-14(1)16-9-15(20-23-16)11-21-7-3-13(4-8-21)12-22-17-10-18-5-6-19-17/h5-6,9-10,13-14H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNZJVWGKUPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCC(CC3)COC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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